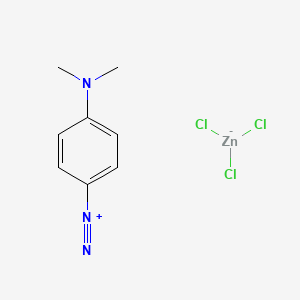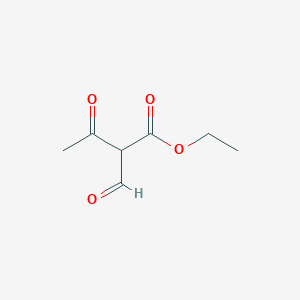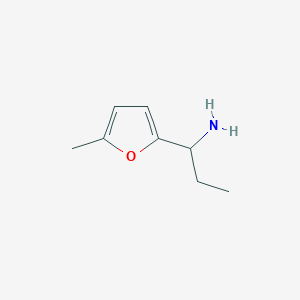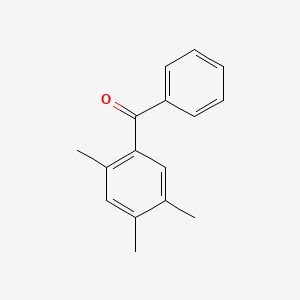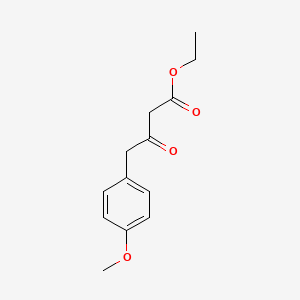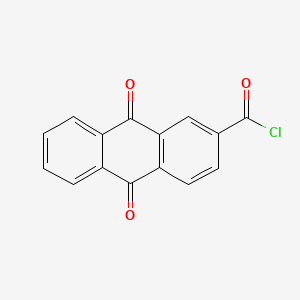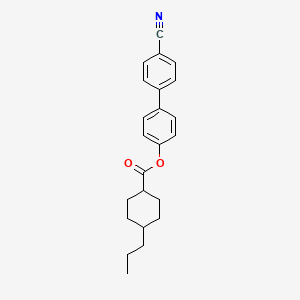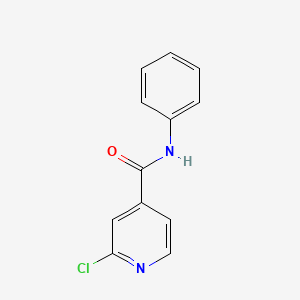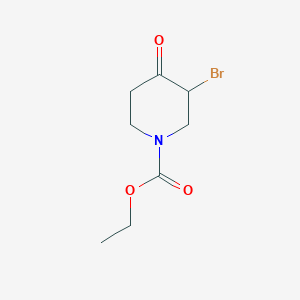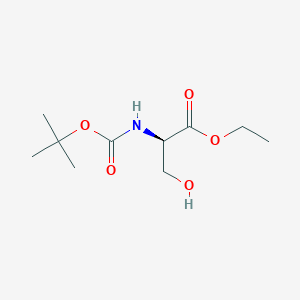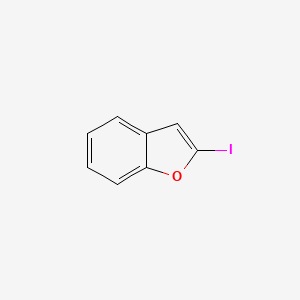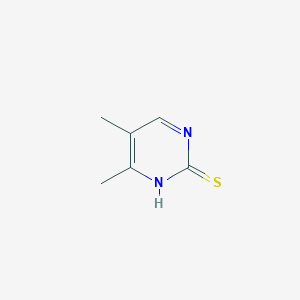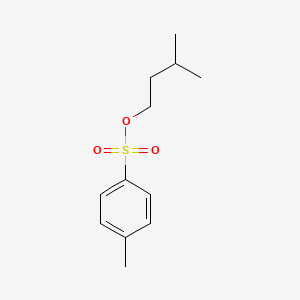
3-Methylbutyl tosylate
Overview
Description
3-Methylbutyl tosylate is an organic compound with the chemical formula C11H16O2S. It is an ester derived from tosylate acid and 3-methyl-1-butanol. This compound is known for its role as a good leaving group in various organic reactions, making it a valuable intermediate in synthetic organic chemistry .
Mechanism of Action
Target of Action
3-Methylbutyl tosylate is a type of organic tosylate, which is known to be an excellent leaving group in nucleophilic substitution reactions . The primary targets of this compound are molecules that can act as nucleophiles, initiating a reaction that leads to the displacement of the tosylate group .
Mode of Action
The mode of action of this compound involves its interaction with nucleophiles. In a nucleophilic substitution reaction, the tosylate group of this compound is displaced by a nucleophile . This reaction proceeds with retention of configuration at the electrophilic carbon .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving nucleophilic substitution reactions. For instance, the laboratory synthesis of isopentenyl diphosphate, a ‘building block’ molecule used by nature for the construction of isoprenoid molecules such as cholesterol and beta-carotene, was accomplished by first converting the alcohol into an organic tosylate, then displacing the tosylate group with an inorganic pyrophosphate nucleophile .
Result of Action
The result of the action of this compound is the formation of a new bond between the nucleophile and the electrophilic carbon, with the tosylate group being displaced . This can lead to the synthesis of new organic compounds, as seen in the example of isopentenyl diphosphate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate and outcome of nucleophilic substitution reactions can be affected by the nature and concentration of the nucleophile, the solvent used, and the temperature . .
Biochemical Analysis
Biochemical Properties
3-Methylbutyl tosylate plays a significant role in biochemical reactions due to its ability to act as a leaving group. In biochemical systems, it can interact with various enzymes and proteins that facilitate nucleophilic substitution reactions. For instance, enzymes such as sulfatases and esterases can catalyze the hydrolysis of this compound, leading to the formation of 3-Methylbutanol and p-toluenesulfonic acid. These interactions are crucial for the compound’s role in metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the hydrolysis of this compound by esterases can lead to the release of 3-Methylbutanol, which may affect cellular signaling pathways and gene expression. Additionally, the presence of p-toluenesulfonic acid as a byproduct can impact cellular pH and metabolic activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules through nucleophilic substitution reactions. The tosylate group in this compound is a good leaving group, making it susceptible to nucleophilic attack by various biomolecules. This can result in the formation of new covalent bonds and the release of p-toluenesulfonic acid. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or heat. Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at high doses, including cellular toxicity and disruption of metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as a substrate for enzymes such as sulfatases and esterases. These enzymes catalyze the hydrolysis of this compound, leading to the formation of 3-Methylbutanol and p-toluenesulfonic acid. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The presence of this compound in certain tissues may influence its activity and function, impacting cellular processes and metabolic pathways .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell, with potential impacts on enzyme activity, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbutyl tosylate is typically synthesized by reacting 3-methyl-1-butanol with para-toluene sulfonyl chloride (Ts-Cl) in the presence of a base such as pyridine. The reaction proceeds as follows:
3-Methyl-1-butanol+Ts-Cl→3-Methylbutyl tosylate+HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbutyl tosylate undergoes various types of reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Common nucleophiles include halides, cyanides, and alkoxides.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium iodide (NaI) in acetone, potassium cyanide (KCN) in dimethyl sulfoxide (DMSO), and sodium methoxide (NaOMe) in methanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in tert-butanol are commonly used.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alkyl halides, nitriles, and ethers.
Elimination Reactions: The major product is typically an alkene
Scientific Research Applications
3-Methylbutyl tosylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable tool in the development of new synthetic methodologies.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Comparison with Similar Compounds
Methanesulfonate (Mesylate): Similar to tosylate, methanesulfonate is another sulfonate ester used as a leaving group in organic synthesis.
Trifluoromethanesulfonate (Triflate): Known for its excellent leaving group ability, triflate is often used in reactions requiring high reactivity.
Bromide and Chloride: These halides are also common leaving groups but are generally less reactive compared to tosylate and triflate.
Uniqueness of 3-Methylbutyl Tosylate: this compound is unique due to its balance of reactivity and stability. While it is a highly effective leaving group, it is also relatively stable under standard storage conditions, making it a practical choice for various synthetic applications .
Properties
IUPAC Name |
3-methylbutyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-10(2)8-9-15-16(13,14)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZZZZSXMTUGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574796 | |
| Record name | 3-Methylbutyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2431-75-6 | |
| Record name | 3-Methylbutyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



